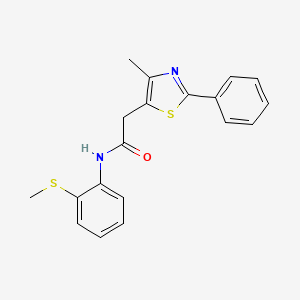

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide

描述

属性

IUPAC Name |

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-13-17(24-19(20-13)14-8-4-3-5-9-14)12-18(22)21-15-10-6-7-11-16(15)23-2/h3-11H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLIQBAMEPORBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl and acetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Ammonia, amines

Electrophiles: Halogens, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学研究应用

Antimicrobial Activity

Thiazole derivatives have been extensively researched for their antimicrobial properties . Studies indicate that compounds containing thiazole rings exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Mechanism of Action : Thiazole derivatives often act by inhibiting bacterial cell wall synthesis or disrupting cellular processes essential for bacterial survival.

- Case Study : A study on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives demonstrated potent antibacterial activity against strains such as E. coli and Staphylococcus aureus, highlighting the effectiveness of thiazole-based compounds in combating bacterial infections .

Anticancer Properties

The anticancer potential of thiazole derivatives has garnered attention in recent years. The compound 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide shows promise in this area:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth.

- Research Findings : A study indicated that certain thiazole derivatives could direct tumor cells towards apoptotic pathways, providing a basis for their use as anticancer agents .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of thiazole derivatives, particularly in the context of neurodegenerative diseases such as Alzheimer's disease:

- Targeting Mechanisms : Thiazole compounds have been shown to inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer’s pathology .

- Experimental Evidence : In vitro studies have demonstrated that thiazole-based compounds can ameliorate pathological conditions associated with Alzheimer’s disease by affecting multiple targets involved in disease progression.

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Table 1: Key Structural Analogues and Their Features

*Estimated based on structural analogs; exact value requires experimental validation.

Pharmacological and Physicochemical Properties

- Bioactivity: The target compound’s methylthio group may enhance membrane permeability compared to ’s methoxy analog, which has lower lipophilicity . Compound 9c () shows superior α-glucosidase inhibition over non-halogenated analogs (e.g., 9d with 4-methylphenyl, IC₅₀ = 42.11 µM), highlighting halogenation’s role in potency .

- Allyl groups in –3 may confer reactivity risks (e.g., polymerization), unlike the target compound’s stable methylthio group .

Stereochemical and Crystallographic Considerations

- The (S)-enantiomer of N-(4-methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide () demonstrates the importance of chirality in bioactivity, suggesting that stereochemical analysis of the target compound is critical .

- ’s compound exhibits defined crystallographic parameters (e.g., dihedral angles between rings), which could guide structural optimization of the target molecule .

生物活性

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study evaluating various thiazole compounds showed that modifications to the thiazole ring could enhance anticancer activity against several cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the induction of apoptosis in tumor cells, as evidenced by increased caspase-3 activation and DNA fragmentation assays .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 12.5 | Apoptosis induction |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | C6 | 15.0 | Caspase activation |

| Phthalimido-thiazoles | L. infantum | 10.0 | Mitochondrial disruption |

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups at specific positions on the phenyl ring enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Overview

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | Moderate |

| N-(4-methylthiazol-5-yl)methylamide | S. aureus | 16 µg/mL | Strong |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : By activating apoptotic pathways, this compound can lead to programmed cell death in cancer cells.

- Antimicrobial Effects : The thiazole ring structure allows interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for anticancer activity against various tumor cell lines. The results indicated that compounds with specific substitutions on the thiazole ring demonstrated enhanced potency compared to standard chemotherapeutics .

Another study focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains, revealing that certain modifications led to increased efficacy against multi-drug resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。